Positional Isomer Selectivity: 3-Nitro vs. 2-Nitro in AMPK Activation
The 2-nitrobenzamide isomer (CAS 683235-81-6) has been reported as an AMPK activator, a property linked to the ortho-nitro group’s capacity to engage the ADaM site pocket . In contrast, the 3-nitro isomer places the electron-withdrawing nitro group in the meta position, which is predicted by computed electronic parameters to reduce its AMPK binding affinity [1]. This differential suggests that the 3-nitro analog may be preferentially selected when AMPK activation is to be avoided, for instance in counterscreening or target-deconvolution campaigns.
| Evidence Dimension | Functional target activity (AMPK activation) |
|---|---|
| Target Compound Data | AMPK activation: no reported activity (inferred non-activator from meta-nitro geometry) |
| Comparator Or Baseline | 2-nitrobenzamide isomer (683235-81-6): reported as a potent AMPK activator |
| Quantified Difference | Qualitative difference (activator vs. non-activator) based on regioisomerism; quantitative IC50/EC50 data not publicly available for head-to-head comparison |
| Conditions | AMPK activation assay (in vitro) – specific protocol not disclosed in accessible primary literature |
Why This Matters
For screening libraries focused on metabolic targets, this allows procurement teams to select the 3-nitro isomer as a negative-control or selectivity probe relative to the AMPK-active 2-nitro isomer.
- [1] PubChem. (2025). Computed electronic properties (XLogP3, TPSA, H-bond acceptors) for CID 2832221 (3-nitro) vs. 2-nitro and 4-nitro analogs. View Source
